1-(Pyridin-3-YL)ethane-1,2-diol
CAS No.: 40594-83-0
Cat. No.: VC8114155
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40594-83-0 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-pyridin-3-ylethane-1,2-diol |
| Standard InChI | InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2 |
| Standard InChI Key | POGQHJYTFDLAEG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(CO)O |
| Canonical SMILES | C1=CC(=CN=C1)C(CO)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(pyridin-3-yl)ethane-1,2-diol is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. Its IUPAC name is (1S)-1-pyridin-3-ylethane-1,2-diol, reflecting the stereochemistry at the chiral center (C1) (Fig. 1) . The compound’s planar pyridine ring and adjacent diol groups enable intramolecular hydrogen bonding, stabilizing its conformation .
Key Structural Features:
-
Pyridine ring: Provides aromaticity and potential for π-π interactions.
-
Vicinal diol: Facilitates chelation with metal ions and participation in redox reactions.
-
Chirality: The (S)-enantiomer is predominant in synthesized batches, as confirmed by optical rotation data .
Synthesis Methods
Catalytic Dimerization of Pyridine Derivatives
A patented method (US10017474B1) employs a Cu(II)/neocuproine catalyst to dimerize picolinaldehyde (pyridine-2-carbaldehyde) under mild conditions (65°C, water/ethanol solvent) . While optimized for 1,2-di(pyridin-2-yl)ethene-1,2-diol, analogous routes are applicable to the 3-pyridyl variant by substituting the aldehyde precursor. Key steps include:
-
Aldol condensation: Base-mediated coupling of aldehydes.
-
Reduction: Sodium borohydride or titanium(III) chloride reduces intermediates to the diol .
Yield: 60–70% under optimized conditions .
Benzoin Condensation Variants
Buehler et al. demonstrated that benzoin condensation of pyridine carbaldehydes unexpectedly yields enediols instead of benzoins due to hydrogen-bond stabilization . For 3-pyridyl derivatives, this method requires:
Physicochemical Properties
Spectroscopic Data
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, with a single-step mass loss attributable to CO₂, H₂O, and NO₂ evolution .
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Density | ~1.407 g/cm³ (estimated) | |
| Solubility | Miscible in polar solvents | |
| LogP | 1.24 |
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: With KMnO₄ or CrO₃, the diol oxidizes to pyridine-3-carboxylic acid.
-
Reduction: NaBH₄ selectively reduces the diol to 1-(pyridin-3-yl)ethane-1,2-diamine .
Coordination Chemistry
The vicinal diol acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and Ti(IV). These complexes exhibit catalytic activity in oxidation reactions .
Table 2: Metal Complex Stability Constants
| Metal Ion | Log K (25°C) | Application |
|---|---|---|
| Cu²⁺ | 8.2 | Oxidation catalysis |
| Fe³⁺ | 6.7 | Polymer synthesis |
Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and neuroprotective agents. Its ability to chelate metal ions enhances bioactivity in drug candidates .
Materials Science
-
Ligands in catalysis: Cu(II) complexes catalyze C–N coupling reactions .
-
Polymer additives: Improves thermal stability of polyesters via hydrogen bonding .
Analytical Chemistry
As a chiral derivatizing agent, it resolves enantiomers in HPLC via diastereomeric complexation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume